

Application Notes and Protocols for the Synthesis of N-(Acetoacetyl)anthranilic Acid

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Compound of Interest

Compound Name: *N-(Acetoacetyl)anthranilic acid*

CAS No.: 35354-86-0

Cat. No.: B1277847

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Abstract

This document provides a detailed experimental protocol for the synthesis of **N-(acetoacetyl)anthranilic acid**. Anthranilic acid and its derivatives are pivotal precursors in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The introduction of an acetoacetyl group onto the nitrogen atom of anthranilic acid yields a versatile intermediate with potential applications in the development of novel therapeutic agents and as a building block in organic synthesis. This protocol outlines a proposed synthetic route via the acetoacetylation of anthranilic acid using diketene, a method adapted from established procedures for the synthesis of related acetoacetanilides. This document also addresses the challenges associated with alternative synthetic pathways and provides expected characterization data for the target compound.

Introduction

N-(acetoacetyl)anthranilic acid (2-(3-oxobutanamido)benzoic acid) is an organic compound featuring both a carboxylic acid and a β -ketoamide functional group. This unique combination

of functionalities makes it an attractive intermediate for various chemical transformations, including the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug molecules. While the direct acetoacetylation of anthranilic acid with ethyl acetoacetate has been reported to yield a cyclized pyrano[3,2-c]quinoline-2,5-dione derivative rather than the desired N-acetoacetylated product, the use of diketene as an acetoacetylating agent offers a promising alternative. This protocol details a proposed method for the synthesis of **N-(acetoacetyl)anthranilic acid** and provides the necessary information for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-(acetoacetyl)anthranilic acid** is presented in the table below.

Property	Value	Reference
CAS Number	35354-86-0	[1][2]
Molecular Formula	C ₁₁ H ₁₁ NO ₄	[1][2]
Molecular Weight	221.21 g/mol	[1][2]
Appearance	White to off-white solid	
Melting Point	Predicted: 86.6 °C	[3][4][5]
Boiling Point	Predicted: 478.7 °C at 760 mmHg	[1]
IUPAC Name	2-(3-oxobutanamido)benzoic acid	[1]

Proposed Experimental Protocol: Synthesis of N-(Acetoacetyl)anthranilic Acid via Acetoacetylation with Diketene

This protocol is based on analogous reactions for the acetoacetylation of anilines. Optimization of reaction conditions may be necessary to achieve a high yield of the desired product.

Materials:

- Anthranilic acid
- Diketene
- Toluene (or another inert aprotic solvent like benzene or THF)
- Glacial acetic acid (catalyst)
- Petroleum ether (for washing)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve anthranilic acid (1 equivalent) in toluene.
- **Catalyst Addition:** Add a catalytic amount of glacial acetic acid to the solution.
- **Addition of Diketene:** While stirring the solution at room temperature, add diketene (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40 °C, using an ice bath if necessary.
- **Reaction:** After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Isolation of Product:** After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

- Purification: Collect the solid product by vacuum filtration and wash it with cold petroleum ether to remove any unreacted starting materials and byproducts.
- Drying: Dry the purified **N-(acetoacetyl)anthranilic acid** in a vacuum oven at a low temperature.

Reaction Scheme:

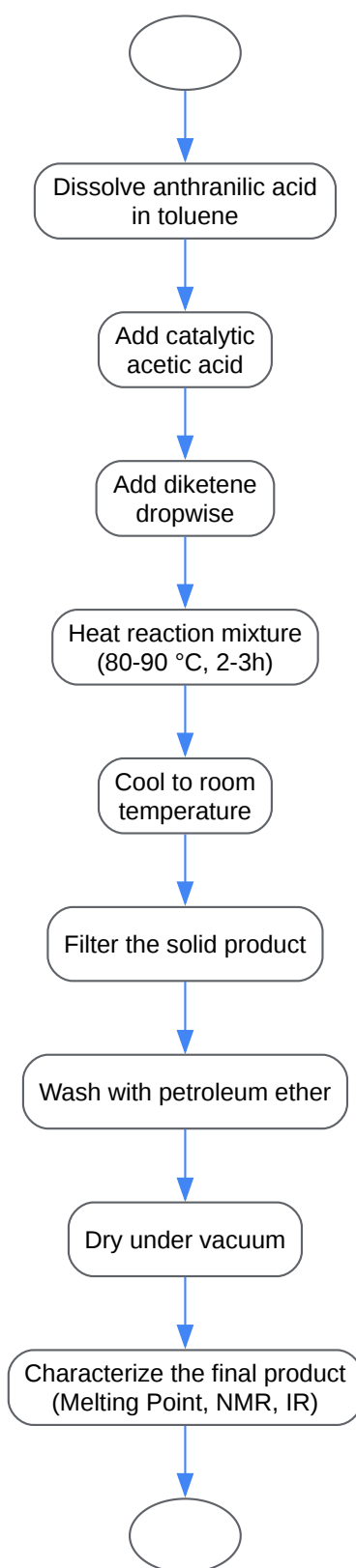


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Caption: Reaction scheme for the synthesis of **N-(acetoacetyl)anthranilic acid**.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-(acetoacetyl)anthranilic acid**.



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Caption: Experimental workflow for the synthesis and purification.

Discussion of Synthetic Challenges

As noted in the literature, the reaction between anthranilic acid and ethyl acetoacetate under thermal conditions does not yield **N-(acetoacetyl)anthranilic acid**. Instead, a subsequent intramolecular condensation and cyclization occurs, leading to the formation of a pyrano[3,2-c]quinoline-2,5-dione derivative. This highlights the importance of choosing an appropriate acetoacetylating agent and reaction conditions to favor the desired N-acylation over competing side reactions. The use of the more reactive diketene at moderate temperatures, as proposed in this protocol, is anticipated to favor the formation of the open-chain acetoacetylated product.

Expected Results and Characterization

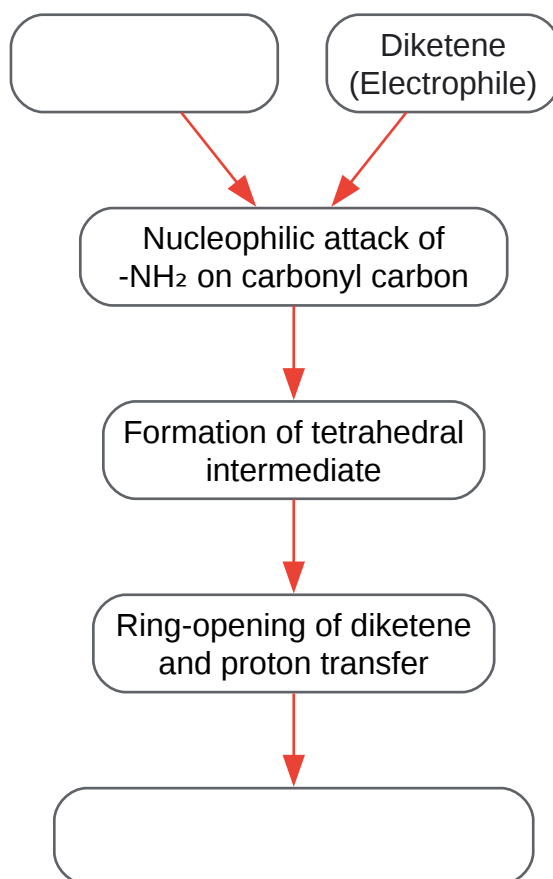
The successful synthesis should yield **N-(acetoacetyl)anthranilic acid** as a white to off-white solid. The following table summarizes the expected characterization data.

Analysis	Expected Result
Melting Point	~ 86.6 °C (predicted)[3][4][5]
¹ H NMR	Signals corresponding to aromatic protons (multiplet), a methylene group (singlet), a methyl group (singlet), and two labile protons (broad singlets for NH and COOH).
¹³ C NMR	Resonances for aromatic carbons, two carbonyl carbons (ketone and amide), a carboxylic acid carbon, a methylene carbon, and a methyl carbon.
IR Spectroscopy	Characteristic absorption bands for O-H (carboxylic acid), N-H (amide), C=O (ketone, amide, and carboxylic acid), and aromatic C-H and C=C stretching.

Signaling Pathway and Logical Relationships

The logical progression of the synthesis is based on the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl group of diketene, leading to the formation of

the amide bond.



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Caption: Logical relationship of the key reaction steps.

Safety Precautions

- Diketene is a toxic and highly reactive substance. It should be handled with extreme caution in a well-ventilated fume hood.
- Toluene is a flammable and harmful solvent. Avoid inhalation and skin contact.
- Glacial acetic acid is corrosive.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This application note provides a comprehensive, albeit proposed, experimental protocol for the synthesis of **N-(acetoacetyl)anthranilic acid**. While the direct synthesis from anthranilic acid and ethyl acetoacetate is problematic, the use of diketene as an acetoacetylating agent presents a viable alternative. The provided data and diagrams are intended to guide researchers in the successful synthesis and characterization of this valuable chemical intermediate. Further optimization of the reaction conditions may be required to maximize the yield and purity of the final product.

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- [3. Cas 35354-86-0,N-\(Acetoacetyl\)anthranilic acid | lookchem \[lookchem.com\]](#)
- [4. 35354-86-0 CAS MSDS \(N-\(Acetoacetyl\)anthranilic acid\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [5. N-\(Acetoacetyl\)anthranilic acid CAS#: 35354-86-0 \[m.chemicalbook.com\]](#)
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